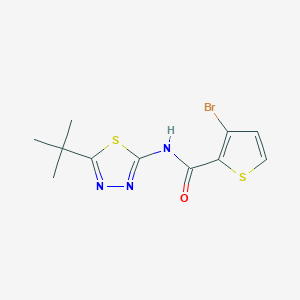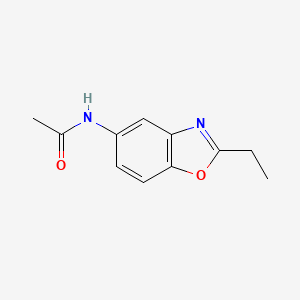![molecular formula C10H9N5O3 B7530344 N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide typically involves the reaction of 2-nitrobenzyl bromide with 2H-triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Suitable cyclizing agents and conditions depending on the desired product.
Major Products Formed
Reduction: Formation of N-[(2-aminophenyl)methyl]-2H-triazole-4-carboxamide.
Substitution: Formation of various substituted triazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The triazole ring can also participate in binding interactions with proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-aminophenyl)methyl]-2H-triazole-4-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
2H-triazole-4-carboxamide derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-10(8-6-12-14-13-8)11-5-7-3-1-2-4-9(7)15(17)18/h1-4,6H,5H2,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEPZKPRNIXYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
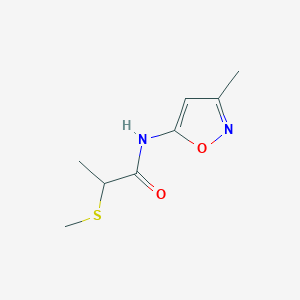
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)
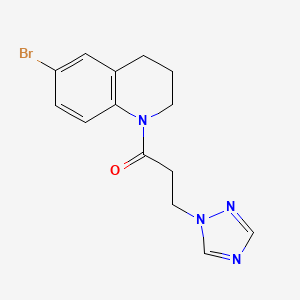
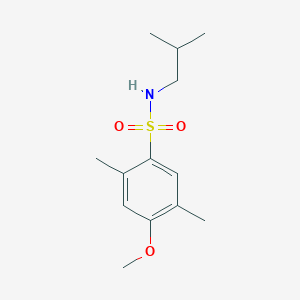

![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)
